Prodelphinidin B2 natural sources and biosynthesis
Prodelphinidin B2 natural sources and biosynthesis
An In-Depth Technical Guide to Prodelphinidin B2: Natural Sources and Biosynthesis
Abstract
Prodelphinidins, a subclass of proanthocyanidins (PAs) or condensed tannins, are oligomeric and polymeric flavonoids composed of (epi)gallocatechin units.[1][2] Among these, Prodelphinidin B2, a dimeric proanthocyanidin, has garnered significant scientific interest for its potent antioxidant properties and potential health benefits, including anti-inflammatory and anticarcinogenic activities.[3][4][5] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural distribution of Prodelphinidin B2 and the intricate biochemical pathways governing its synthesis in plants. Furthermore, it details robust methodologies for its extraction, purification, and characterization, offering a foundational resource for its study and application.
Natural Occurrence and Distribution of Prodelphinidin B2
Prodelphinidin B2 and its parent compounds are widely distributed throughout the plant kingdom, contributing to the flavor (astringency), color, and defense mechanisms of various plant tissues.[6][7] Their presence is particularly notable in a range of dietary sources. Unlike procyanidins, which are the most common PAs in the human diet, prodelphinidins represent a significant but less-studied fraction.[8][9]
Key dietary sources are found across several plant families, including grains, legumes, fruits, and beverages derived from them.
Table 1: Prominent Natural Sources of Prodelphinidins
| Plant Category | Specific Source | Tissue/Product | Relevant Prodelphinidins Detected | Reference(s) |
| Cereals & Grains | Barley (Hordeum vulgare) | Grains, Malt, Ears | Prodelphinidin B3, C2 | [5][10][11] |
| Sorghum (Sorghum bicolor) | Grains | Prodelphinidin polymers | [5][12][13] | |
| Legumes | Lentils (Lens culinaris) | Seeds | Prodelphinidin & procyanidin subunits | [14][15] |
| Faba Bean (Vicia faba) | Seeds | Prodelphinidin & procyanidin subunits | [10][14] | |
| Pea (Pisum sativum) | Seeds | Predominantly prodelphinidin subunits | [14] | |
| Fruits & Berries | Grapes (Vitis vinifera) | Skin | Mixed procyanidin/prodelphinidin polymers | [2][16] |
| Blackcurrant (Ribes nigrum) | Leaves | Dimeric and trimeric prodelphinidins | [4][17] | |
| Pomegranate (Punica granatum) | Peels | Gallocatechin-based prodelphinidins | [2] | |
| Beverages | Green Tea (Camellia sinensis) | Leaves | Prodelphinidin B-2 3'-O-gallate | [2][18] |
| Beer | - | Prodelphinidin B3, B9, C2 (from malt) | [2] |
The concentration and composition of prodelphinidins, including B2, can vary significantly based on the plant's genetics, environmental conditions, and the stage of maturity.[9][19]
The Biosynthesis of Prodelphinidins
Prodelphinidin B2 is synthesized via a specific branch of the well-characterized flavonoid pathway.[20][21] This pathway begins with the general phenylpropanoid metabolism and branches off to create the specific flavan-3-ol monomers, (+)-gallocatechin and (-)-epigallocatechin, which are the building blocks of prodelphinidins.
Upstream Flavonoid Pathway
The synthesis initiates with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce flavanones like naringenin. The subsequent crucial hydroxylation and reduction steps yield dihydroflavonols. The key precursor for the prodelphinidin branch is the dihydroflavonol, dihydromyricetin.
The Prodelphinidin-Specific Branch
The commitment to prodelphinidin synthesis is determined by the activity of a specific cytochrome P450 enzyme:
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Flavonoid 3',5'-Hydroxylase (F3'5'H): This enzyme is the critical determinant for prodelphinidin synthesis.[20][22] It catalyzes the hydroxylation of the B-ring of dihydrokaempferol or dihydroquercetin at both the 3' and 5' positions to produce dihydromyricetin. Plants lacking a functional F3'5'H enzyme are incapable of producing prodelphinidins.[22]
Formation of Flavan-3-ol Monomers
Dihydromyricetin is converted to leucodelphinidin by Dihydroflavonol 4-Reductase (DFR) .[22][23] Leucodelphinidin serves as a central branch point for the synthesis of the two primary prodelphinidin monomers:
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Synthesis of (+)-Gallocatechin (a 2,3-trans-flavan-3-ol):
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Synthesis of (-)-Epigallocatechin (a 2,3-cis-flavan-3-ol):
Polymerization and Transport
Prodelphinidin B2 is a dimer formed by the condensation of two flavan-3-ol units. This process involves a "starter unit" [(+)-gallocatechin or (-)-epigallocatechin] and an "extension unit" derived from leucodelphinidin.[26] The most common linkage is a C4→C8 bond. While some polymerization may occur non-enzymatically, the process is tightly controlled within the cell.[26] The flavan-3-ol precursors are synthesized in the cytoplasm, often on the surface of the endoplasmic reticulum, and are subsequently transported into the vacuole for polymerization and storage.[6][20] This transport is mediated by proteins such as glutathione S-transferases (GSTs) and multidrug and toxic compound extrusion (MATE) transporters.
Regulatory Control
The entire pathway is under tight transcriptional control. The expression of the structural genes (e.g., DFR, ANS, ANR, LAR) is regulated by a conserved transcriptional complex known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.[20][23][27]
Figure 1: Biosynthetic pathway from dihydromyricetin to prodelphinidin polymers.
Methodologies for Extraction, Purification, and Analysis
The structural complexity and reactivity of prodelphinidins necessitate carefully optimized protocols for their analysis.[28] The choice of methodology is critical to prevent oxidative degradation and ensure accurate quantification.
Extraction
The primary goal of extraction is to efficiently solubilize PAs from the plant matrix while minimizing the co-extraction of interfering compounds like chlorophyll and lipids.
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Solvent System: Aqueous acetone (70-80%) is highly effective for extracting a broad range of PAs due to its ability to break hydrogen bonds between tannins and the plant cell wall matrix.[18][29] Aqueous ethanol is also a widely used alternative.[10]
-
Causality: The addition of water to the organic solvent is crucial for swelling the plant tissue and improving solvent penetration, thereby increasing extraction efficiency.
-
-
Additives: The inclusion of an antioxidant, such as ascorbic acid, in the extraction solvent is recommended to prevent the oxidative degradation of these labile compounds.
-
Techniques:
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[29]
-
Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction efficiency and speed.[10]
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Purification and Fractionation
Crude extracts require purification to isolate prodelphinidins from other phenolics and compounds.
-
Solid-Phase Extraction (SPE): C18 or other reversed-phase cartridges are used for initial cleanup, removing highly polar compounds (sugars, organic acids) and non-polar compounds (lipids, chlorophyll).
-
Size-Exclusion Chromatography: Sephadex LH-20 is the gold standard for separating PAs from low-molecular-weight phenolics. PAs bind to the dextran gel via hydrogen bonding and are eluted with acetone/methanol, while other phenolics are eluted earlier with ethanol/methanol.
-
Preparative HPLC: For isolating specific oligomers like Prodelphinidin B2, preparative or semi-preparative HPLC on reversed-phase (C18) or normal-phase columns is employed.
Characterization and Quantification
A combination of chromatographic and spectrometric techniques is required for unambiguous identification and quantification.
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase (RP-HPLC): The most common method for separating individual PA oligomers. Coupled with a Diode Array Detector (DAD) for initial identification based on UV spectra and quantification against a known standard.
-
Normal-Phase (NP-HPLC): Particularly useful for separating PAs based on their degree of polymerization (DP).
-
-
Mass Spectrometry (MS):
-
LC-MS/MS: Essential for structural confirmation.[28] Electrospray ionization (ESI) is typically used. Tandem MS (MS/MS) provides fragmentation patterns that can confirm the identity of the monomers and the linkage type. High-resolution MS (e.g., TOF, Orbitrap) provides accurate mass data to determine elemental composition.[30]
-
-
Chemical Degradation (Thiolysis/Phloroglucinolysis):
-
This technique involves the acid-catalyzed cleavage of the interflavan bonds in the presence of a nucleophile (e.g., phloroglucinol or toluene-α-thiol).[10] The terminal units are released as free flavan-3-ols, while the extension units are released as adducts. Subsequent HPLC analysis of these products allows for the determination of the mean degree of polymerization (mDP) and the subunit composition (e.g., the ratio of prodelphinidin to procyanidin units).
-
Protocol Example: Extraction and Analysis of Prodelphinidins from Barley Flour
This protocol provides a self-validating workflow for the analysis of Prodelphinidin B2.
-
Sample Preparation & Extraction:
-
Weigh 1.0 g of finely milled barley flour into a 50 mL centrifuge tube.
-
Add 20 mL of extraction solvent (Acetone:Water:Ascorbic Acid, 70:29.9:0.1, v/v/w). Rationale: Acetone/water is a robust solvent for PAs; ascorbic acid prevents oxidation during extraction.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 4000 x g for 15 minutes. Decant the supernatant into a round-bottom flask.
-
Repeat the extraction (steps 1.2-1.4) on the pellet twice more. Combine all supernatants.
-
Remove acetone from the combined extract using a rotary evaporator at <40°C. Rationale: Low temperature is critical to prevent thermal degradation.
-
Lyophilize the remaining aqueous extract to yield a dry powder.
-
-
Purification:
-
Reconstitute the dry extract in 5 mL of 50% methanol.
-
Load the solution onto a pre-conditioned Sephadex LH-20 column.
-
Wash the column with 50% methanol to elute smaller phenolic compounds (monitor with UV at 280 nm until the absorbance returns to baseline).
-
Elute the proanthocyanidin fraction with 70% aqueous acetone. Rationale: The stronger solvent disrupts the hydrogen bonds holding the PAs to the column.
-
Evaporate the acetone and lyophilize to obtain a purified PA fraction.
-
-
LC-MS/MS Analysis:
-
Reconstitute the purified PA fraction in 1 mL of 20% methanol. Filter through a 0.22 µm syringe filter.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would start at ~5% B, increasing to ~40% B over 20-30 minutes.
-
Standard: Inject a known concentration of a Prodelphinidin B2 or Procyanidin B2 standard for retention time comparison and quantification.
-
-
Mass Spectrometry:
-
Mode: Negative Electrospray Ionization (ESI-). Rationale: Phenolic compounds deprotonate readily in negative mode, providing a strong [M-H]⁻ signal.
-
Scan: Full scan from m/z 150-1500.
-
MS/MS: Perform data-dependent fragmentation on the ion corresponding to dimeric prodelphinidins (e.g., [M-H]⁻ at m/z 605 for a digallocatechin dimer). Look for characteristic fragments corresponding to monomer units and retro-Diels-Alder (RDA) fission.
-
-
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